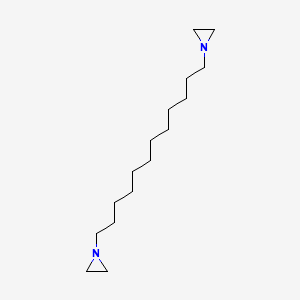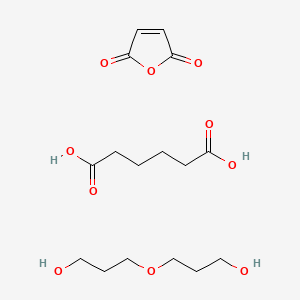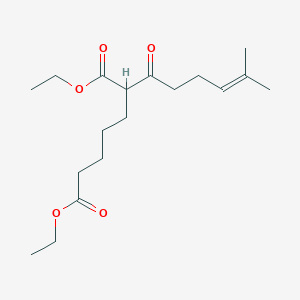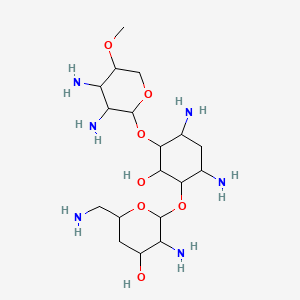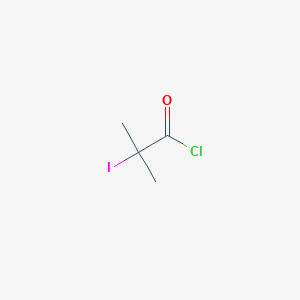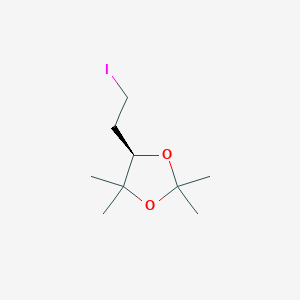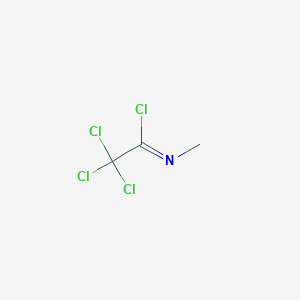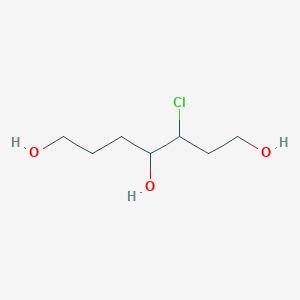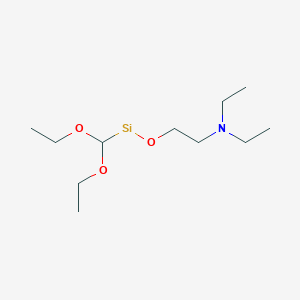
CID 78063275
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78063275” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the compound “CID 78063275” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The reactions are carried out in large reactors where the starting materials are added, and the product is collected after the reaction is complete.
Continuous Processing: The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “CID 78063275” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxygenated derivatives, while reduction may yield various reduced forms of the compound.
Applications De Recherche Scientifique
The compound “CID 78063275” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which the compound “CID 78063275” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
The compound “CID 78063275” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which may confer unique properties and applications that are not shared by other similar compounds. This can include differences in reactivity, biological activity, or industrial applications.
Conclusion
The compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable compound for various fields, including chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new and exciting uses for this compound.
Propriétés
Formule moléculaire |
C11H25NO3Si |
|---|---|
Poids moléculaire |
247.41 g/mol |
InChI |
InChI=1S/C11H25NO3Si/c1-5-12(6-2)9-10-15-16-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
WPUQJPFJOMEWJV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCO[Si]C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



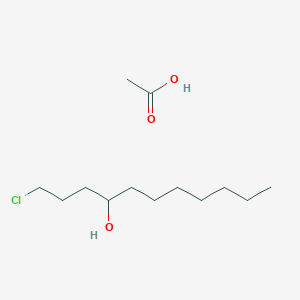
![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
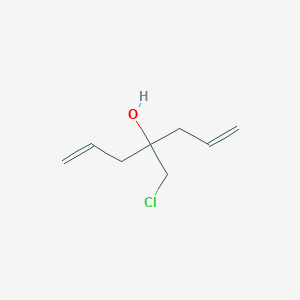
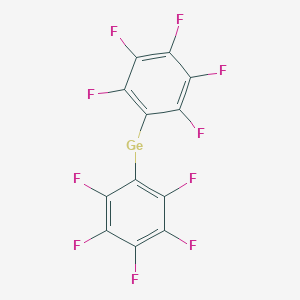
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
